molecular formula C10H13NO2 B1200041 Salsolinol CAS No. 27740-96-1

Salsolinol

Cat. No. B1200041
CAS RN: 27740-96-1
M. Wt: 179.22 g/mol
InChI Key: IBRKLUSXDYATLG-LURJTMIESA-N
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Description

Salsolinol is the condensation product of acetaldehyde and dopamine . It is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA . Salsolinol, a neurotoxin, can serve as a prolactin-releasing factor and an etiological factor in the tuberoinfundibular pathway and in Parkinson′s disease (PD), respectively .


Synthesis Analysis

Salsolinol is synthesized as a consequence of the oral administration of a pharmacologically relevant dose of ethanol . It is the product of condensation between dopamine and ethanol’s first by-product, acetaldehyde . In the posterior ventral tegmental area (pVTA), salsolinol is responsible for increasing AcbSh DA release via μ opioid receptor (μOR) stimulation .


Molecular Structure Analysis

Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) possesses an asymmetric center at C-1; thus, it exists as R and S enantiomers . Endogenously, non-enzymatic condensation of dopamine (3,4-dihydroxyphenylethylamine, DA) with acetaldehyde yields a racemic mixture of enantiomers .


Physical And Chemical Properties Analysis

Salsolinol is a tetrahydroisoquinoline derivative whose presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA (l-dihydroxyphenylalanine) medication . It is considered to alter the function of dopaminergic neurons in the central nervous system .

Scientific Research Applications

Neurotoxicity and Parkinson’s Disease

Salsolinol has been implicated in the pathogenesis of Parkinson’s disease (PD) due to its neurotoxic effects on dopaminergic neurons. Studies have shown that Salsolinol induces neurotoxicity in SH-SY5Y cells and mice, activating NLRP3-dependent pyroptosis, which is a form of programmed cell death . This suggests that targeting Salsolinol-induced pathways could be a potential therapeutic strategy for PD.

Neuroprotection

Contrasting its neurotoxic properties, Salsolinol has also demonstrated neuroprotective effects. It has been found to rescue SH-SY5Y cells from death induced by oxidative stress and reduce reactive oxygen species levels and caspase activity, which are markers of cell damage . This dual role highlights the complexity of Salsolinol’s impact on the nervous system and the need for further research to understand its mechanisms.

Dopamine Metabolism

Salsolinol is a metabolite of dopamine and can influence dopamine synthesis and turnover, particularly in areas of the brain like the ventral midbrain and striatum. This relationship with dopamine makes it a significant compound in studying neuropsychiatric disorders and developing treatments that target dopaminergic pathways .

Mechanism of Action

Salsolinol, also known as (-)-Salsolinol, is a chemical compound derived from dopamine that plays a significant role in neurotransmission and has been linked to dopamine-related disorders .

Target of Action

Salsolinol primarily targets dopaminergic neurons in the central nervous system . It has been suggested that Salsolinol could act as an agonist on prejunctional α-adrenergic receptors .

Mode of Action

Salsolinol interacts with its targets, leading to changes in the function of dopaminergic neurons . It has been proposed that Salsolinol and its derivatives induce apoptosis of dopaminergic neurons due to their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and their ability to induce Parkinsonism .

Biochemical Pathways

Salsolinol is endogenously synthesized by multiple routes, although its origin in the human body remains controversial . It is metabolized by an N-methyltransferase enzyme into N-methyl-®-salsolinol . This can then be converted by an amine oxidase into 1,2-dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ+) .

Pharmacokinetics

Salsolinol is both synthesized in the human body and ingested in several common dietary sources . It has the ability to cross the blood-brain barrier , which is crucial for its interaction with the central nervous system.

Result of Action

Salsolinol has been linked to neurotoxicity and neuroprotection. At lower concentrations, it demonstrates a distinct neuroprotective activity, whereas at higher concentrations, it causes a neurotoxic effect . It has been suggested that Salsolinol induces Parkinson’s disease through activating NLRP3-dependent pyroptosis .

Action Environment

The action, efficacy, and stability of Salsolinol can be influenced by various environmental factors. For instance, the concentration of Salsolinol can significantly affect its neurotoxic or neuroprotective properties . Furthermore, the presence of other compounds, such as acetaldehyde, can affect the synthesis of Salsolinol .

Safety and Hazards

Salsolinol is the monomethylated metabolite of salsolinol which has been thought to contribute to Parkinson’s disease . Also, this has been tied to the neuropathology of chronic alcoholism .

properties

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKLUSXDYATLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897153
Record name S-(-)-Salsolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27740-96-1
Record name (-)-Salsolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(-)-Salsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(-)-Salsolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ILS801M65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Salsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Similarly, 1-ethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was prepared by the above procedures by replacing the acetic anhydride in Procedure EEE with propionyl chloride. 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol and 1,6-dimethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by replacing the (4-methoxy-phenyl)-ethylamine in procedure EEE with 3,4-dimethoxyphenylethylamine and 3-methyl-4-methoxyphenylethylamine, respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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